molecular formula C33H62O7 B12740275 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- CAS No. 438037-18-4

2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)-

Cat. No.: B12740275
CAS No.: 438037-18-4
M. Wt: 570.8 g/mol
InChI Key: RGTCRLCAMWVNSN-DGEZQFQFSA-N
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Description

2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- is a complex organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a long aliphatic chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- typically involves multi-step organic synthesis. The process may start with the preparation of the furanone core, followed by the introduction of the aliphatic chain and hydroxyl groups through various chemical reactions such as esterification, etherification, and hydroxylation. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Saturated furanone derivatives.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, the compound’s bioactivity is of interest for the development of new therapeutic agents. Its potential to inhibit certain enzymes or pathways could lead to the discovery of new treatments for diseases.

Industry

In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while its aliphatic chain can interact with hydrophobic regions. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 3-hydroxy-4-methyl-: A simpler furanone with fewer functional groups.

    2(5H)-Furanone, 3-(2-hydroxyethyl)-4-methyl-: Contains a shorter aliphatic chain.

    2(5H)-Furanone, 3-(2-hydroxypropyl)-4-methyl-: Similar structure but with a different aliphatic chain.

Uniqueness

The uniqueness of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- lies in its complex structure, which includes multiple hydroxyl groups and a long aliphatic chain. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

438037-18-4

Molecular Formula

C33H62O7

Molecular Weight

570.8 g/mol

IUPAC Name

(2S)-4-[(2R,13S)-2,13-dihydroxy-14-[2-[(2S)-2-hydroxydodecoxy]ethoxy]tetradecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C33H62O7/c1-3-4-5-6-7-10-14-17-20-31(35)26-38-22-23-39-27-32(36)21-18-15-12-9-8-11-13-16-19-30(34)25-29-24-28(2)40-33(29)37/h24,28,30-32,34-36H,3-23,25-27H2,1-2H3/t28-,30+,31-,32-/m0/s1

InChI Key

RGTCRLCAMWVNSN-DGEZQFQFSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](COCCOC[C@H](CCCCCCCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(COCCOCC(CCCCCCCCCCC(CC1=CC(OC1=O)C)O)O)O

Origin of Product

United States

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